5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Overview
Description
5,7-Diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with phenyl groups attached at the 5 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with benzaldehyde derivatives in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, such as Schiff base zinc complexes supported on magnetite nanoparticles, which have been shown to facilitate the reaction under milder conditions and with higher yields .
Chemical Reactions Analysis
Types of Reactions
5,7-Diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrimidine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5,7-Diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a scaffold for the development of new drugs, particularly as inhibitors of enzymes such as CDK2, which are involved in cancer cell proliferation.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This can lead to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as enzyme inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor and its cytotoxic activities against various cancer cell lines.
Uniqueness
5,7-Diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of phenyl groups, which can enhance its binding affinity and specificity towards certain molecular targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5/c18-16-20-17-19-14(12-7-3-1-4-8-12)11-15(22(17)21-16)13-9-5-2-6-10-13/h1-11,15H,(H3,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYHHLXVNDEUGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)N)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30416736 | |
Record name | ST50977206 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30416736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5217-69-6 | |
Record name | ST50977206 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30416736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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